2'-(1,3-benzoxazol-2-ylamino)-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one
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Overview
Description
2’-(1,3-benzoxazol-2-ylamino)-7’,8’-dihydro-1’H-spiro[cyclohexane-1,4’-quinazolin]-5’(6’H)-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(1,3-benzoxazol-2-ylamino)-7’,8’-dihydro-1’H-spiro[cyclohexane-1,4’-quinazolin]-5’(6’H)-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the quinazolinone moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2’-(1,3-benzoxazol-2-ylamino)-7’,8’-dihydro-1’H-spiro[cyclohexane-1,4’-quinazolin]-5’(6’H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2’-(1,3-benzoxazol-2-ylamino)-7’,8’-dihydro-1’H-spiro[cyclohexane-1,4’-quinazolin]-5’(6’H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2’-(1,3-benzoxazol-2-ylamino)-7’,8’-dihydro-1’H-spiro[cyclohexane-1,4’-quinazolin]-5’(6’H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylamino)-6-methylpyrimidin-4-ol
- 2-(1,3-benzoxazol-2-ylamino)-acetamide
Uniqueness
Compared to similar compounds, 2’-(1,3-benzoxazol-2-ylamino)-7’,8’-dihydro-1’H-spiro[cyclohexane-1,4’-quinazolin]-5’(6’H)-one stands out due to its spirocyclic structure, which can impart unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N4O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclohexane]-5-one |
InChI |
InChI=1S/C20H22N4O2/c25-15-9-6-8-14-17(15)20(11-4-1-5-12-20)24-18(21-14)23-19-22-13-7-2-3-10-16(13)26-19/h2-3,7,10H,1,4-6,8-9,11-12H2,(H2,21,22,23,24) |
InChI Key |
AZBGHUMVHJKFOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3=O)NC(=N2)NC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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